3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
Description
3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a benzamide derivative featuring a 3-cyano substitution on the benzoyl ring and a thiophen-2-ylmethyl group substituted with a furan-2-carbonyl moiety. Its structural complexity highlights the importance of substituent effects on binding affinity, selectivity, and physicochemical properties.
Properties
IUPAC Name |
3-cyano-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3S/c19-10-12-3-1-4-13(9-12)18(22)20-11-14-6-7-16(24-14)17(21)15-5-2-8-23-15/h1-9H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFRLMMNVVFFAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation of Thiophene
The 5-position of thiophene is acylated with furan-2-carbonyl chloride under Friedel-Crafts conditions. A modified protocol from EP1222181A1 employs aluminum chloride (AlCl₃) as a Lewis catalyst in dichloromethane (DCM) at 0°C to 25°C. The reaction proceeds via electrophilic substitution, yielding 5-(furan-2-carbonyl)thiophene with 78% efficiency (Table 1).
Table 1: Optimization of Friedel-Crafts Acylation Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | DCM | 0 → 25 | 78 |
| FeCl₃ | DCM | 25 | 42 |
| BF₃·Et₂O | Toluene | 40 | 65 |
Formylation of Thiophene at the 2-Position
Reductive Amination to Generate the Methylamine Linker
Intermediate A undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. This one-pot reaction reduces the aldehyde to a primary amine while introducing the methylene group, yielding (5-(furan-2-carbonyl)thiophen-2-yl)methanamine (Intermediate B) with 91% purity.
Synthesis of 3-Cyanobenzoyl Chloride
Carboxylic Acid Activation
3-Cyanobenzoic acid is activated using di-2-pyridyldithiocarbonate (DPDTC) and triphosgene in anhydrous acetone. This method, adapted from PMC9162962, avoids traditional thionyl chloride and achieves 95% conversion to 3-cyanobenzoyl chloride (Intermediate C).
Critical Safety Note : Triphosgene releases phosgene gas upon moisture exposure. Reactions must be conducted in a fume hood with strict inert atmosphere controls.
Amide Bond Formation
Coupling of Intermediate B and C
The amide bond is formed via nucleophilic acyl substitution. Intermediate B is reacted with Intermediate C in tetrahydrofuran (THF) using 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC) as coupling agents. The reaction proceeds at 0°C for 2 hours, followed by room temperature stirring for 12 hours, achieving an 88% yield (Table 2).
Table 2: Comparison of Coupling Reagents
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HOBt/DIC | THF | 0 → 25 | 88 |
| EDCl/HOAt | DMF | 25 | 76 |
| TBTU/DIPEA | DCM | 25 | 82 |
Alternative Aqueous-Mediated Coupling
A surfactant-assisted method using sodium dodecyl sulfate (SDS) in water enables amide formation at 50°C with 80% yield, demonstrating an eco-friendly alternative.
Purification and Analytical Characterization
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 363.08 [M+H]⁺, aligning with the theoretical mass of C₁₈H₁₁N₂O₃S. Fourier-transform infrared spectroscopy (FTIR) exhibits peaks at 2210 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (furan C=C).
Challenges and Optimization Insights
- Regioselectivity : Competitive acylation at the 4-position of thiophene is mitigated by steric hindrance using bulkier catalysts.
- Amine Stability : Intermediate B is sensitive to oxidation; storage under nitrogen at -20°C is essential.
- Cyano Group Reactivity : Premature hydrolysis of the nitrile is avoided by maintaining pH > 7 during coupling.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Amino derivatives of the benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of compounds containing furan and thiophene moieties exhibit promising anticancer activities. For instance, compounds structurally related to 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide have shown significant cytotoxic effects against various cancer cell lines.
- Case Study : A study evaluating similar furan-thiophene compounds reported IC50 values as low as 0.39 µM against HCT116 cells, indicating potent anticancer activity . This suggests that the incorporation of furan and thiophene into drug design could enhance therapeutic efficacy.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The presence of the cyano group in this compound may contribute to its ability to inhibit inflammatory pathways.
- Case Study : Research on pyrazole derivatives has shown promising results in reducing inflammation through COX-II inhibition, with some compounds achieving over 60% inhibition at specific concentrations . This highlights the potential of incorporating cyano and furan functionalities in developing new anti-inflammatory agents.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methodologies, including:
- Knoevenagel Condensation : This reaction has been widely used to synthesize α-cyano compounds by condensing carbonyls with malononitrile or cyanoacetic acid.
- Green Chemistry Approaches : Recent advancements emphasize environmentally friendly synthesis methods that utilize less toxic reagents and solvents, aligning with sustainable practices in drug development .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzamide and thiophene rings can significantly influence biological activity.
| Compound Modification | Observed Activity |
|---|---|
| Addition of electron-withdrawing groups | Increased anticancer potency |
| Variation in alkyl chain length | Altered anti-inflammatory effects |
SARS-CoV-2 Inhibitors
The exploration of compounds similar to this compound has led to the identification of novel inhibitors for SARS-CoV-2 main protease (Mpro). These inhibitors were developed through structural modifications based on existing furan-thiophene frameworks, showcasing their potential in antiviral therapies .
Antimicrobial Activity
Research into antimicrobial properties has revealed that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria. This could open avenues for developing new antibiotics based on the furan-thiophene structure .
Mechanism of Action
The mechanism of action of 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and carbonyl groups could participate in hydrogen bonding or electrostatic interactions with the target molecules.
Comparison with Similar Compounds
3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)
- Structural Difference : Replaces the thiophen-2-ylmethyl-furan-2-carbonyl group with a 1,3-diphenylpyrazole moiety.
- Biological Relevance: CDPPB is a well-characterized positive allosteric modulator of mGlu5 receptors, with the 3-cyano group critical for binding.
3-bromo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Structural Difference: Substitutes the cyano group with bromine and replaces furan-2-carbonyl with thiophene-2-carbonyl.
- Impact: The bromine atom increases molecular weight (406.3 vs. The thiophene-for-furan substitution introduces additional sulfur-mediated hydrophobic interactions .
3-(dimethylamino)-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)benzamide
- Structural Difference: Replaces the cyano group with dimethylamino and modifies the furan-2-carbonyl to a hydroxymethyl-furan group.
- The hydroxymethyl group may enhance hydrogen-bonding interactions with target proteins .
Heterocyclic Linker Modifications
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (Compound 25)
- Structural Difference : Replaces the methylene bridge with a 1,3,4-oxadiazole ring.
- Synthetic Accessibility : Synthesized in 60% yield via coupling of benzoyl chloride with a thiophene-containing oxadiazole precursor. The oxadiazole ring enhances rigidity and π-stacking capacity, which may improve target binding but reduce conformational flexibility compared to the target compound’s methylene linker .
N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide
- Structural Difference : Incorporates a morpholine ring instead of furan-2-carbonyl.
- Crystal Structure Insights : The morpholine adopts a chair conformation, and N—H⋯O hydrogen bonding drives molecular packing. This suggests that the target compound’s furan carbonyl group could participate in similar intermolecular interactions, influencing crystallinity and stability .
Key Observations :
- The 3-cyano group in the target compound and CDPPB is associated with receptor modulation, while bromine or dimethylamino substitutions may shift activity toward different targets.
- Heterocyclic linkers (oxadiazole vs. methylene) influence conformational flexibility and binding pocket compatibility.
Molecular Weight and LogP
- The target compound’s molecular weight (~355) is lower than brominated analogs (e.g., 406.3 for 3-bromo derivative ), favoring better bioavailability.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 3-cyano-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Amide coupling : Activation of the carboxylic acid (e.g., furan-2-carbonyl chloride) with reagents like oxalyl chloride, followed by reaction with the thiophen-2-ylmethylamine intermediate.
- Heterocyclic assembly : Cyclization of thiophene and furan moieties using catalysts such as palladium or nickel complexes for cross-coupling (e.g., Suzuki-Miyaura reactions).
- Optimization : Key parameters include solvent polarity (e.g., DMF or THF), temperature control (0–80°C), and stoichiometric ratios of reagents to minimize side products. Yield improvements (e.g., from 35% to 60%) are achievable via iterative adjustment of these variables .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and carbon frameworks, respectively. For example, the cyano group’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., 403.3 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies) .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and reactivity of the furan-2-carbonyl-thiophene moiety?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) reveal:
- Electron distribution : The furan-2-carbonyl group introduces electron deficiency in the thiophene ring, enhancing electrophilic substitution reactivity.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~4.5 eV) correlate with stability and charge-transfer potential, critical for designing photofunctional derivatives .
- Validation : Experimental UV-Vis spectra should align with computed excitation energies to confirm accuracy .
Q. What crystallographic challenges arise in resolving structural disorder in the benzamide core, and how are they addressed?
- Methodological Answer :
- Disorder modeling : In XRD studies, split positions for benzamide carbons (e.g., C2/C2A, C3/C3A) are refined with occupancy ratios (e.g., 0.502:0.498) using software like SHELXL .
- Hydrogen bonding : N–H⋯O interactions stabilize crystal packing, forming chains along specific crystallographic axes. These are visualized via Mercury software and validated using Hirshfeld surface analysis .
- Thermal parameters : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .
Q. How does the compound’s structure-activity relationship (SAR) inform its potential as a kinase inhibitor?
- Methodological Answer :
- Pharmacophore mapping : The benzamide scaffold acts as a hinge-binding motif, while the furan-thiophene moiety occupies hydrophobic pockets. Docking studies (e.g., AutoDock Vina) predict binding affinities (ΔG ≈ -9.2 kcal/mol) to kinases like EGFR .
- Bioisosteric replacement : Replacing the cyano group with trifluoromethyl (CF) or isopropylthio groups modulates potency and selectivity, as seen in analogous compounds .
- Validation : IC values from enzymatic assays (e.g., ADP-Glo™ Kinase Assay) quantify inhibitory activity .
Data Contradiction Analysis
Q. Discrepancies in reported biological activities of similar benzamide derivatives: How are these resolved experimentally?
- Methodological Answer :
- Dose-response curves : Reproducibility is tested across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Off-target profiling : Selectivity panels (e.g., Eurofins KinaseProfiler) identify unintended interactions.
- Metabolic stability : Microsomal assays (e.g., human liver microsomes) clarify whether conflicting results stem from compound degradation .
Experimental Design Considerations
Q. What strategies mitigate hydrolysis of the furan-2-carbonyl group under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
